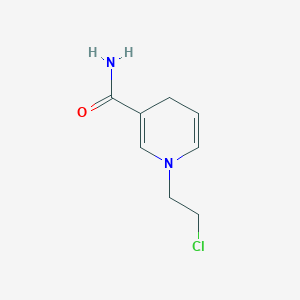
1-(2-chloroethyl)-4H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with a chloroethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide typically involves the reaction of 4H-pyridine-3-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-4H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
Mechlorethamine: Another alkylating agent used in chemotherapy.
Carmustine: A nitrosourea compound used in the treatment of brain tumors.
Chlormethine: An alkylating agent with similar DNA-binding properties.
Uniqueness: 1-(2-chloroethyl)-4H-pyridine-3-carboxamide is unique due to its specific structure, which combines the pyridine ring with a chloroethyl group and a carboxamide group. This structure provides distinct reactivity and biological activity compared to other alkylating agents.
Properties
CAS No. |
90002-89-4 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11ClN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
InChI Key |
JYLFZVQEIIVZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















